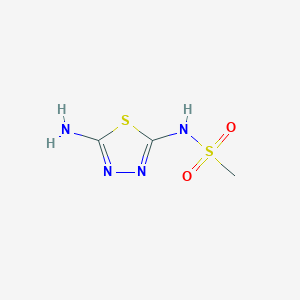

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 5-amino-1,3,4-thiadiazole in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the 2-position adjacent to the sulfonamide group. Reactions typically occur under basic conditions due to the activation of the ring by the amino group .

Example :

N 5 amino 1 3 4 thiadiazol 2 yl methanesulfonamideCH I K CO DMF 20 CN 5 amino 3 methylsulfanyl thiadiazol 2 yl methanesulfonamide

This reaction preserves the sulfonamide functionality while introducing alkyl groups to enhance lipophilicity .

Condensation Reactions Involving the Amino Group

The primary amino group at the 5-position participates in Schiff base formation and cyclocondensation reactions, often with aldehydes or ketones .

Notable Reaction :

5 amino group+RCHO→RCH N thiadiazole+H O

These imine derivatives exhibit enhanced coordination capabilities for transition metals like Cr(III) and Ni(II) .

Sulfonamide Functionalization

The methanesulfonamide group undergoes hydrolysis and substitution under acidic or alkaline conditions .

Stability Note :

The sulfonamide group remains stable under mild conditions (pH 4–9, <80°C) but degrades rapidly in strong acids/bases .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the thiadiazole sulfur and amino nitrogen atoms .

| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cr(III) | Ethanol, 60°C | Octahedral [Cr(L)₂(H₂O)₂]⁺ | Anticorrosion studies | |

| Ni(II) | Methanol, RT | Square-planar [Ni(L)₂] | Catalytic applications |

Coordination Mechanism :

M +2L→[M L 2](L deprotonated ligand)

Complexes show improved thermal stability compared to the free ligand .

Comparative Reactivity with Analogues

The presence of the methanesulfonamide group differentiates its reactivity from other thiadiazole derivatives .

科学研究应用

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Agricultural Chemistry: The compound is explored for its insecticidal and herbicidal properties.

Biological Research: It is used in studies related to enzyme inhibition, particularly urease inhibition.

Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.

相似化合物的比较

Similar Compounds

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but with an acetamido group instead of an amino group.

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a sulfamoyl group instead of a methanesulfonamide group.

Uniqueness

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methanesulfonamide group is particularly important for its role as a urease inhibitor, distinguishing it from other thiadiazole derivatives.

生物活性

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring that is known for its biological activity. The synthesis of this compound typically involves the condensation of 5-amino-1,3,4-thiadiazole with methanesulfonyl chloride or similar reagents. Research has demonstrated various synthetic routes leading to derivatives with enhanced biological properties .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

- Antibacterial Activity : Compounds with the thiadiazole moiety have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that derivatives of 5-amino-1,3,4-thiadiazole exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32.6 µg/mL .

- Antifungal Activity : The antifungal potential was also highlighted in studies where certain derivatives demonstrated higher efficacy against Candida albicans compared to standard antifungal agents like itraconazole .

Antiviral Activity

The antiviral properties of this compound have been explored mainly in the context of HIV. Research indicates that some derivatives exhibit moderate activity against HIV strains with effective concentrations (EC50) ranging from 12.5 to 14 µg/mL. The structure-activity relationship (SAR) studies suggested that substituents on the thiadiazole ring can significantly influence antiviral potency .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies:

- Cell Proliferation Inhibition : Derivatives have been shown to inhibit cell proliferation in several human cancer cell lines. For example, certain compounds induced apoptosis in cancer cells by activating p53 pathways and affecting cell cycle progression .

- Mechanism of Action : The mechanism involves the upregulation of proteins such as Chk2 and p21, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of thiadiazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests their potential utility in treating inflammatory diseases .

Summary of Biological Activities

Case Studies

Several case studies have demonstrated the effectiveness of this compound derivatives:

- Study on Antimicrobial Efficacy : A recent study synthesized various derivatives and evaluated their antimicrobial properties using standard disk diffusion methods. Results showed that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity against resistant strains .

- HIV Inhibition Study : Another investigation focused on the inhibitory effects of synthesized compounds on HIV replication in vitro. Results indicated promising antiviral activity with low cytotoxicity towards host cells .

- Anticancer Mechanism Exploration : Research exploring the anticancer mechanisms revealed that specific derivatives could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways involving p53 and caspases .

属性

IUPAC Name |

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTHMCUQTCNBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。